An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxy-5-methylquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxy-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 8-Methoxy-5-methylquinoline (CAS No. 126403-57-4), a valuable building block for drug discovery and materials science.[3] We delve into the venerable Skraup-Doebner-von Miller reaction, offering not just a protocol, but the causal reasoning behind experimental choices to ensure reproducibility and success. This document is structured to serve as a practical and authoritative resource, combining detailed experimental procedures with robust analytical techniques for structural verification and purity assessment.
Introduction: The Significance of the Quinoline Moiety
Quinoline, a heterocyclic aromatic compound, is a foundational element in the development of pharmaceuticals, with derivatives demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][4] The specific substitution pattern of 8-Methoxy-5-methylquinoline presents a trifunctional scaffold, offering multiple points for chemical modification. The methoxy group at the 8-position and the methyl group at the 5-position significantly influence the molecule's electronic and steric properties, making it an attractive starting point for generating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug development programs.[5] This guide provides an integrated approach, from initial synthesis to final characterization, empowering researchers to confidently produce and validate this key chemical intermediate.
Synthesis via Modified Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[6][7] For the synthesis of 8-Methoxy-5-methylquinoline, we employ a modification of the classic Skraup synthesis, using glycerol as the precursor to the required α,β-unsaturated aldehyde, acrolein.
Principle and Mechanism
The reaction proceeds through a series of well-defined steps under strong acidic conditions. The mechanism, while debated, is generally understood to follow the pathway outlined below.[6][8][9]
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]
-
Michael Addition: The starting aniline, 2-Methoxy-5-methylaniline, acts as a nucleophile, attacking the acrolein via a 1,4-conjugate addition (Michael addition).[6]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.
-
Dehydration & Oxidation: A subsequent dehydration step yields a dihydroquinoline intermediate, which is then oxidized to the stable aromatic quinoline ring system. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline used, is required to drive this final aromatization step.[7][10]
This sequence provides a robust and direct route to the quinoline core from readily available starting materials.
Detailed Experimental Protocol
This protocol is a self-validating system. Careful adherence to stoichiometry, temperature control, and purification steps is critical for achieving a high yield of the pure product.
Materials:
-
2-Methoxy-5-methylaniline
-
Glycerol (Anhydrous)
-
Arsenic Pentoxide (or 4-Nitro-2-methoxy-5-methylaniline)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-Methoxy-5-methylaniline while cooling in an ice bath.
-
Addition of Reagents: To this cooled, stirring mixture, add the oxidizing agent (arsenic pentoxide). Slowly add anhydrous glycerol via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Heating: Once the addition is complete, heat the reaction mixture carefully. The reaction is often exothermic and can become vigorous; controlled heating is essential.[11] Maintain the mixture at reflux for 3-4 hours.
-
Work-up and Neutralization: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding 10% aqueous NaOH until the pH is basic (pH ~8-9). This step must be performed in a well-ventilated fume hood with cooling, as it is highly exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 8-Methoxy-5-methylquinoline.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification.
Spectroscopic Data
The following tables summarize the expected quantitative data for 8-Methoxy-5-methylquinoline, based on its chemical structure and data from analogous compounds.[12][13][14][15]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.8 - 9.0 | dd | 1H | H2 |
| ~ 8.0 - 8.2 | dd | 1H | H4 |
| ~ 7.3 - 7.5 | m | 2H | H3, H6 |
| ~ 6.9 - 7.1 | d | 1H | H7 |
| ~ 4.0 | s | 3H | -OCH₃ |
| ~ 2.5 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155 - 158 | C8 (Ar-O) |
| ~ 148 - 150 | C2 |
| ~ 140 - 142 | C8a |
| ~ 135 - 137 | C4 |
| ~ 128 - 130 | C5 (Ar-C) |
| ~ 126 - 128 | C6 |
| ~ 125 - 127 | C4a |
| ~ 120 - 122 | C3 |
| ~ 108 - 110 | C7 |
| ~ 55 - 57 | -OCH₃ |
| ~ 18 - 20 | Ar-CH₃ |
Table 3: Key FT-IR and Mass Spectrometry Data
| Technique | Expected Value | Interpretation |
|---|---|---|
| FT-IR (cm⁻¹) | ~ 3050 | Aromatic C-H stretch |
| ~ 2950, 2850 | Aliphatic C-H stretch (CH₃) | |
| ~ 1600, 1500 | C=C and C=N aromatic ring stretches | |
| ~ 1250 | Ar-O-C stretch |
| HRMS (ESI) | m/z [M+H]⁺: 174.0919 | Confirms molecular formula C₁₁H₁₁NO |
Characterization Protocols
Protocol 1: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
-
Process the data (phasing, baseline correction, and integration) and assign the peaks according to the expected structure.
Protocol 2: FT-IR Spectroscopy
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[16]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Compare the measured exact mass to the calculated mass for the molecular formula C₁₁H₁₁NO to confirm the elemental composition.[12]
Conclusion
This guide has detailed a reliable and well-understood pathway for the synthesis of 8-Methoxy-5-methylquinoline using a modified Skraup-Doebner-von Miller reaction. The causality-driven explanation of the protocol, combined with comprehensive characterization methodologies, provides researchers with a robust framework for producing and validating this important chemical intermediate. The successful application of these protocols will enable the advancement of research in medicinal chemistry and related fields by ensuring a consistent and high-purity supply of this versatile molecular scaffold.
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MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]
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